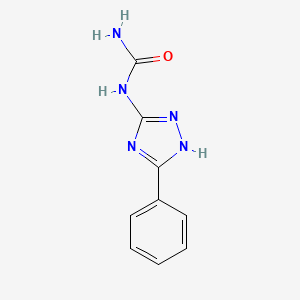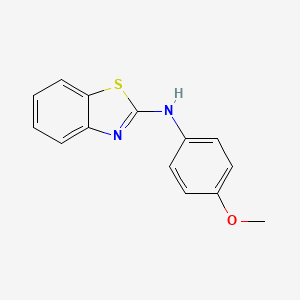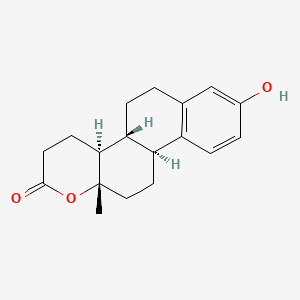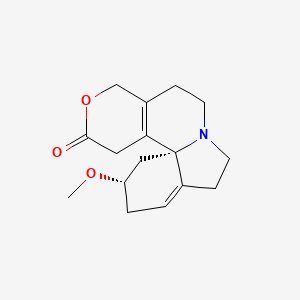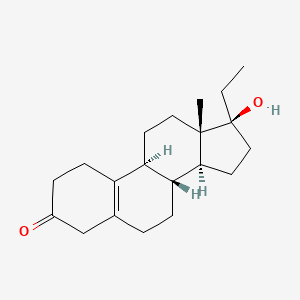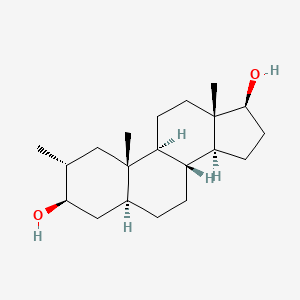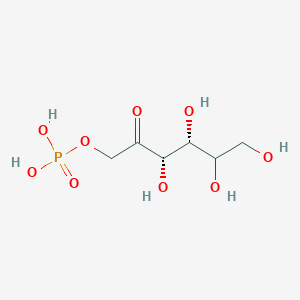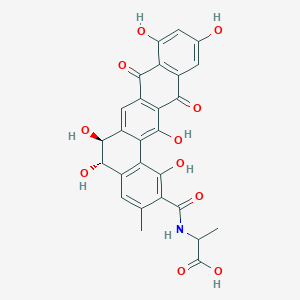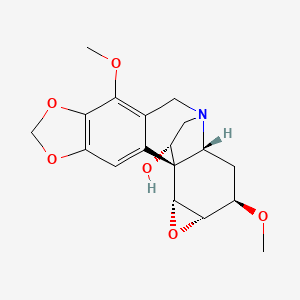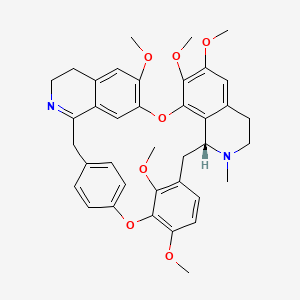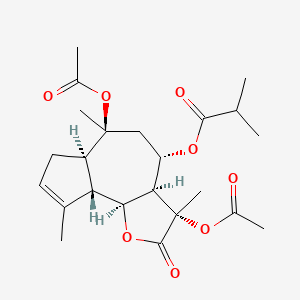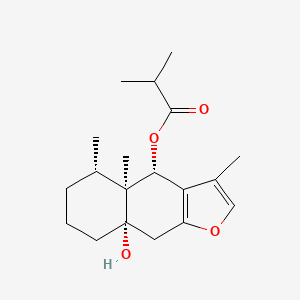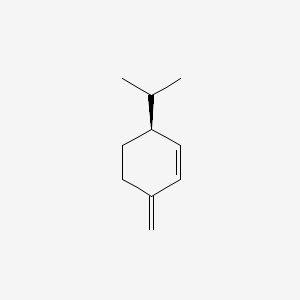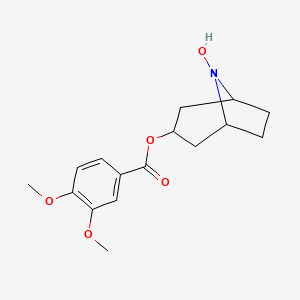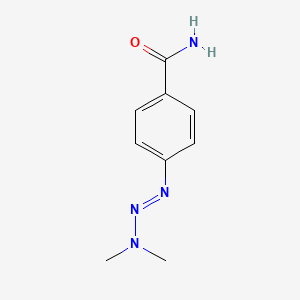
1-(4-Carboxamidophenyl)-3,3-dimethyltriazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Carboxamidophenyl)-3,3-dimethyltriazene is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazene group, which is known for its versatility in chemical reactions and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Carboxamidophenyl)-3,3-dimethyltriazene typically involves the reaction of 4-aminobenzoic acid with dimethylamine and a suitable triazene-forming reagent. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the triazene group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Carboxamidophenyl)-3,3-dimethyltriazene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives, which may have different chemical and biological properties.
Reduction: Reduction reactions can convert the triazene group into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Carboxamidophenyl)-3,3-dimethyltriazene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Carboxamidophenyl)-3,3-dimethyltriazene involves its interaction with various molecular targets and pathways. The triazene group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to biological effects. These interactions may involve DNA, proteins, and other biomolecules, resulting in various pharmacological and toxicological outcomes.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Carboxamidophenyl)-3-methyltriazene
- 1-(4-Carboxamidophenyl)-3,3-diethyltriazene
- 1-(4-Carboxamidophenyl)-3,3-diphenyltriazene
Uniqueness: 1-(4-Carboxamidophenyl)-3,3-dimethyltriazene stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its dimethyltriazene group is particularly noteworthy for its stability and versatility in various chemical reactions.
Eigenschaften
CAS-Nummer |
33330-91-5 |
|---|---|
Molekularformel |
C9H12N4O |
Molekulargewicht |
192.22 g/mol |
IUPAC-Name |
4-(dimethylaminodiazenyl)benzamide |
InChI |
InChI=1S/C9H12N4O/c1-13(2)12-11-8-5-3-7(4-6-8)9(10)14/h3-6H,1-2H3,(H2,10,14) |
InChI-Schlüssel |
NRVPCDAKWQWYRU-UHFFFAOYSA-N |
SMILES |
CN(C)N=NC1=CC=C(C=C1)C(=O)N |
Kanonische SMILES |
CN(C)N=NC1=CC=C(C=C1)C(=O)N |
Key on ui other cas no. |
33330-91-5 |
Synonyme |
1-(4-carboxamidophenyl)-3,3-dimethyltriazene 1-(p-carbamoylphenyl)-3,3-dimethyltriazene 1-para-carboxamidophenyl-3,3-dimethyltriazene DM-CONH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


